

# 5-Fam-pmdm6 molecular weight and formula

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## Compound of Interest

Compound Name: 5-Fam-pmdm6

Cat. No.: B15137275

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## In-Depth Technical Guide: 5-FAM-PMDM6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the fluorescently-labeled peptide probe, **5-FAM-PMDM6**, including its molecular characteristics, its application in MDM2-binding assays, and the relevant biological pathways.

## Core Molecular Data

**5-FAM-PMDM6** is a biologically active peptide labeled with 5-Carboxyfluorescein (5-FAM), a common green fluorescent dye. This probe is specifically designed for use in Murine Double Minute 2 (MDM2) binding assays.

Property	Value	Source
Molecular Weight	1784.23 g/mol	[1]
Molecular Formula	Not explicitly provided for the entire conjugate, but consists of the PMDM6 peptide and 5-FAM.	

The fluorescent component, 5-FAM, is an amine-reactive succinimidyl ester of 5-Carboxyfluorescein. Its properties are detailed below.

Property	Value	Source
5-FAM SE Molecular Weight	473.39 g/mol	[2][3]
5-FAM SE Molecular Formula	C25H15NO9	[3][4]
Excitation Wavelength (Ex)	~492-495 nm	[3][4]
Emission Wavelength (Em)	~518-520 nm	[3][4]

## Experimental Protocols: MDM2 Binding Assay

**5-FAM-PMDM6** is utilized as a fluorescent probe in assays designed to study the interaction between proteins and MDM2, a key negative regulator of the p53 tumor suppressor. A common application is in fluorescence polarization (FP) assays to screen for inhibitors of the p53-MDM2 interaction.

### Principle of Fluorescence Polarization Assay

Fluorescence polarization is a technique used to measure the binding of a small, fluorescently labeled molecule (the probe, e.g., **5-FAM-PMDM6**) to a larger molecule (the protein, e.g., MDM2). When the small probe is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to the larger protein, its tumbling is restricted, leading to a higher polarization of the emitted light. Inhibitors that disrupt this binding will cause a decrease in fluorescence polarization.

### Generalized Experimental Protocol for an MDM2 Binding Assay

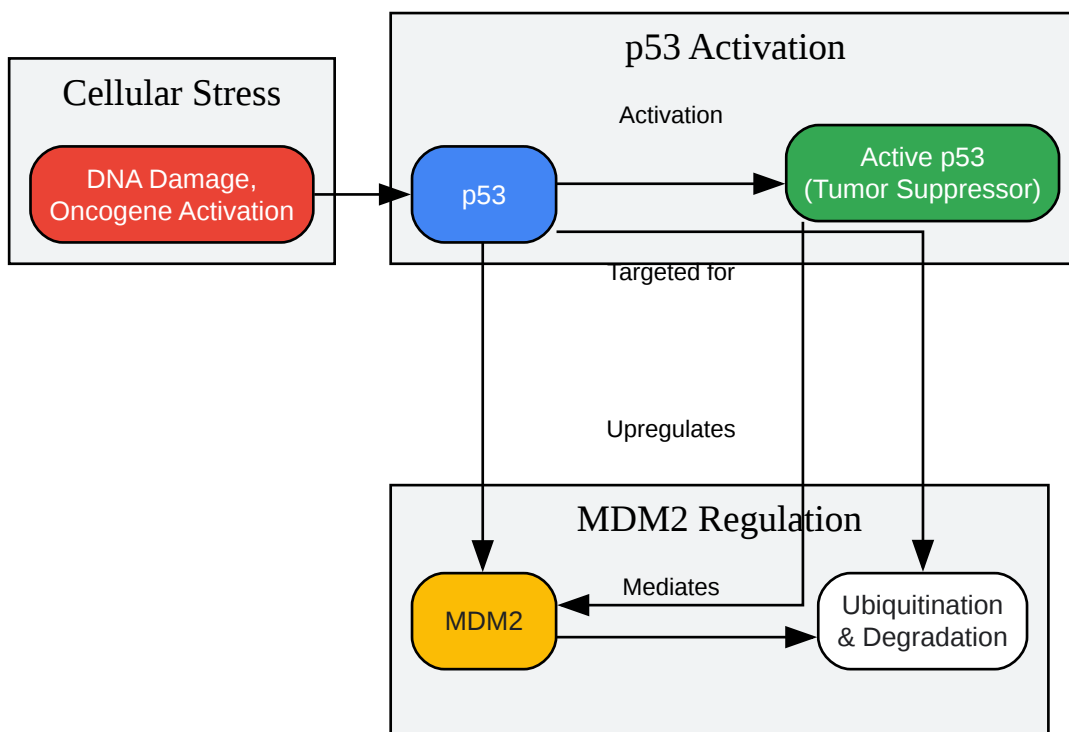
This protocol is a generalized representation based on common practices for fluorescence polarization assays targeting the p53-MDM2 interaction.

- Reagent Preparation:
  - Assay Buffer: Prepare a suitable buffer, for example, PBS (2.7 mM KCl, 137 mM NaCl, 10 mM Na<sub>2</sub>HPO<sub>4</sub>, and 2 mM KH<sub>2</sub>PO<sub>4</sub>, pH 7.4) with 0.1% Tween 20.

- MDM2 Protein: Reconstitute or dilute purified MDM2 protein to a working concentration (e.g., 250 nM).
- **5-FAM-PMDM6** Probe: Prepare a stock solution of the fluorescent probe and dilute it to a working concentration (e.g., 50 nM).
- Test Compounds (Inhibitors): Prepare serial dilutions of the compounds to be tested.
- Assay Procedure (384-well plate format):
  - Add a defined volume of the test compound dilutions to the wells of the microplate.
  - Add the MDM2 protein solution to the wells.
  - Add the **5-FAM-PMDM6** probe solution to initiate the binding reaction.
  - Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
  - Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for 5-FAM (Ex: ~495 nm, Em: ~520 nm).
- Controls:
  - Negative Control (0% inhibition): Wells containing MDM2 protein and the **5-FAM-PMDM6** probe without any inhibitor.
  - Positive Control (100% inhibition): Wells containing only the **5-FAM-PMDM6** probe (no MDM2 protein).
- Data Analysis:
  - Calculate the degree of inhibition for each test compound concentration relative to the positive and negative controls.
  - Plot the inhibition data against the compound concentration to determine the IC<sub>50</sub> value (the concentration of inhibitor that displaces 50% of the bound probe).

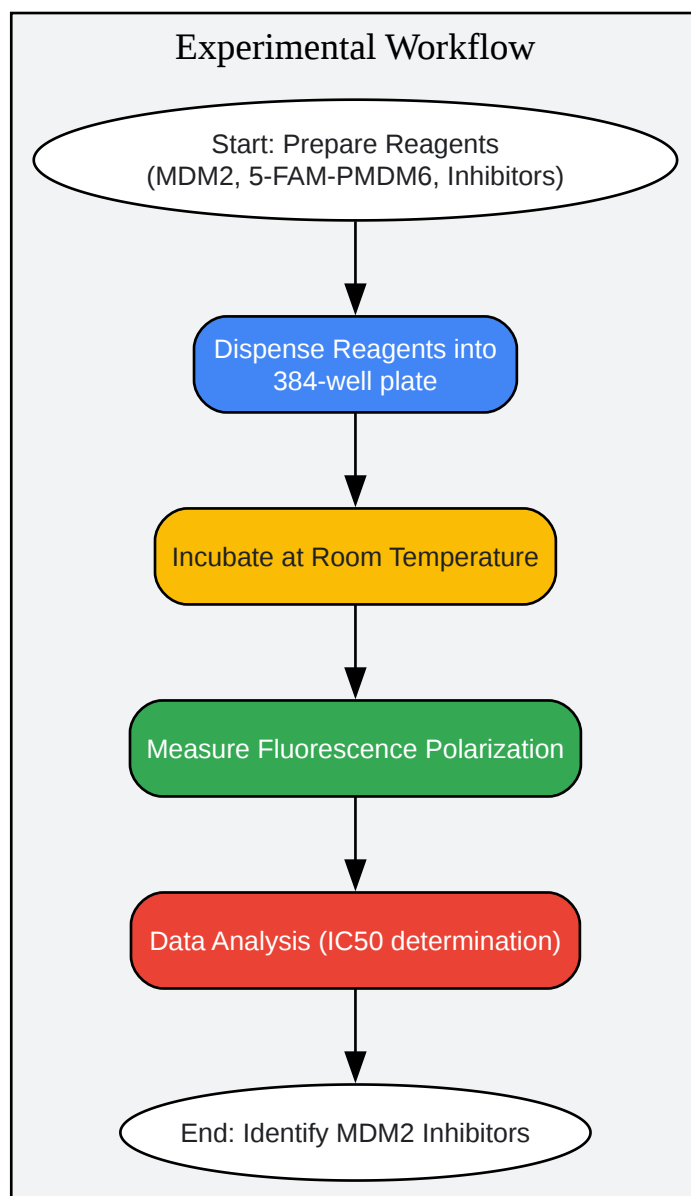
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for an MDM2 binding assay.



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Caption: The p53-MDM2 negative feedback loop.



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Caption: A typical workflow for an MDM2 fluorescence polarization binding assay.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. 2.5. MDM2 binding assay [bio-protocol.org]
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